5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine
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Overview
Description
5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a morpholine and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine typically involves the reaction of appropriate thioamides with arylsulfonyl azides. The key steps include sulfonylation, diazo transfer to the activated methylene group of thioamides (Regitz reaction), and subsequent amidation and ethylimidate formation (Pinner reaction) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of starting materials and reagents in large quantities.
Chemical Reactions Analysis
Types of Reactions
5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-(Morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile
- 5-(Morpholin-4-yl)-2-(5-phthalimidopentyl)-1,3-oxazole-4-carbonitrile
- 3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both morpholine and phenyl groups on the thiazole ring enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
446065-21-0 |
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Molecular Formula |
C13H15N3OS |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
5-morpholin-4-yl-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H15N3OS/c14-13-15-11(10-4-2-1-3-5-10)12(18-13)16-6-8-17-9-7-16/h1-5H,6-9H2,(H2,14,15) |
InChI Key |
JTKFFWIWNGQEMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(N=C(S2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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